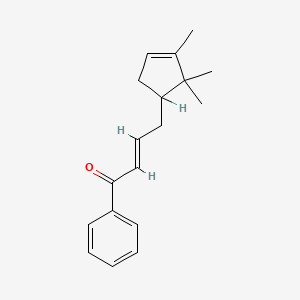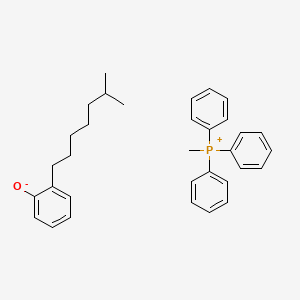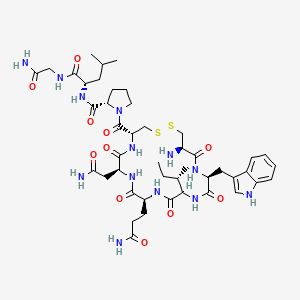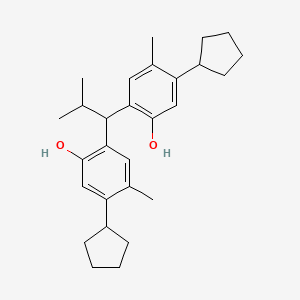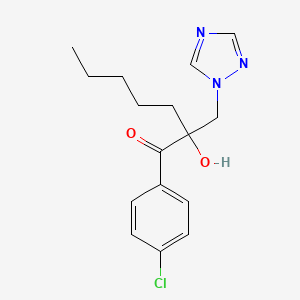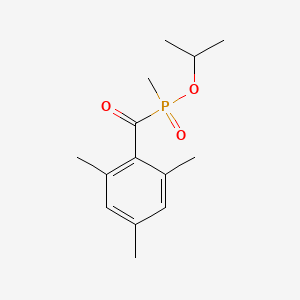
1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 282-809-0, also known as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphinates
Aplicaciones Científicas De Investigación
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate exerts its effects involves the absorption of light energy, which leads to the generation of reactive species. These reactive species initiate polymerization reactions by forming free radicals. The molecular targets include unsaturated monomers, which undergo polymerization to form long-chain polymers.
Comparación Con Compuestos Similares
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is unique due to its high efficiency as a photoinitiator. Similar compounds include:
- Benzoin methyl ether
- 2,2-Dimethoxy-2-phenylacetophenone
- 1-Hydroxycyclohexyl phenyl ketone
Compared to these compounds, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate offers better performance in terms of initiation efficiency and polymerization speed.
Propiedades
Número CAS |
84434-10-6 |
|---|---|
Fórmula molecular |
C14H21O3P |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
[methyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C14H21O3P/c1-9(2)17-18(6,16)14(15)13-11(4)7-10(3)8-12(13)5/h7-9H,1-6H3 |
Clave InChI |
YQCPKIVKTMRAQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C)OC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



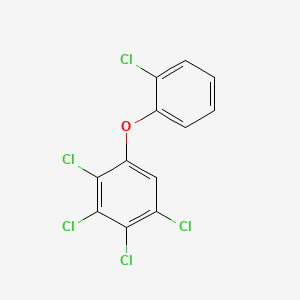
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
